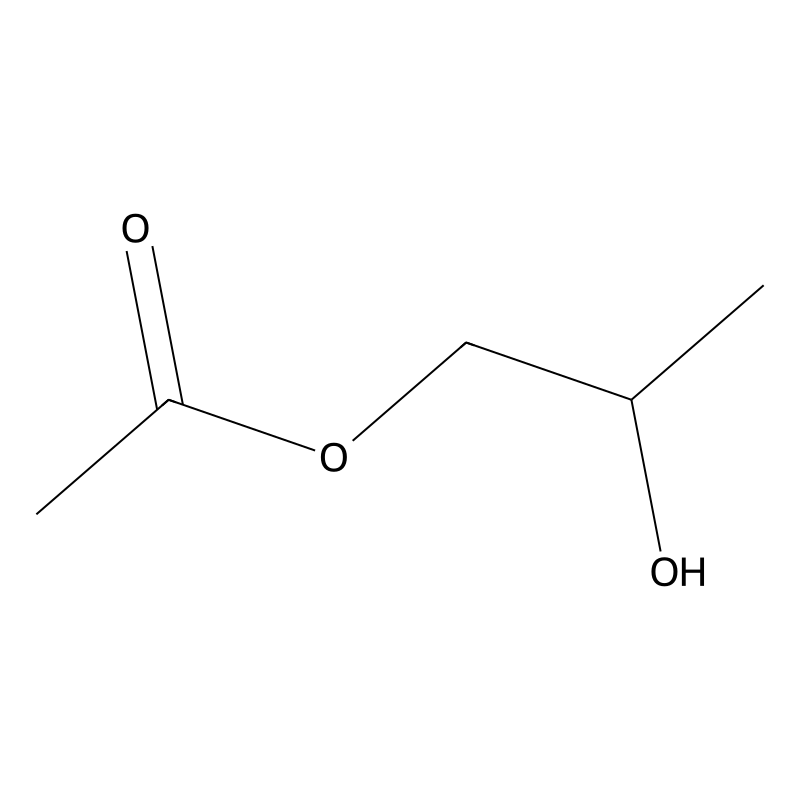

1,2-Propanediol, 1-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Propanediol, 1-acetate (CAS 627-69-0), also known as 2-hydroxypropyl acetate, is a monoacetate ester of propylene glycol. This colorless liquid possesses a bifunctional structure, containing both a reactive secondary hydroxyl group and an ester group, which imparts a unique combination of properties. It is characterized by its miscibility with water and many organic solvents, a distinct fruity odor, and its utility as a versatile solvent and a chemical intermediate in organic synthesis. These attributes make it a relevant compound in applications ranging from flavors and fragrances to specialty coatings and chemical manufacturing.

Direct substitution of 1,2-Propanediol, 1-acetate with more common alternatives like its parent diol, 1,2-Propanediol (Propylene Glycol, PG), or the widely used solvent Propylene Glycol Methyl Ether Acetate (PGMEA) often leads to process and application failure. PG lacks the specific fruity odor profile and has significantly different volatility, making it unsuitable for flavor and fragrance formulations where 1,2-Propanediol, 1-acetate is specified. PGMEA, while an effective solvent, lacks the free hydroxyl group, rendering it inert in synthetic routes where this functional group is a required reaction site. Furthermore, the complete miscibility of 1,2-Propanediol, 1-acetate with water provides a distinct handling and formulation advantage over less soluble esters like triacetin or ethylene glycol diacetate in certain applications, such as foundry core binders.

Differentiated Volatility Profile for Controlled Evaporation in Formulations

1,2-Propanediol, 1-acetate has a boiling point of approximately 162-170°C, positioning it as a solvent with lower volatility than Propylene Glycol Methyl Ether Acetate (PGMEA, bp 145-146°C) but significantly higher volatility than its parent diol, 1,2-Propanediol (PG, bp 188.2°C). This intermediate volatility is critical for applications requiring controlled solvent release without the high retention of PG. Its vapor pressure at 20°C is approximately 0.61-0.92 hPa, substantially lower than that of PGMEA (3.7 mmHg / 4.93 hPa at 20°C), indicating a slower evaporation rate under ambient conditions.

| Evidence Dimension | Boiling Point & Vapor Pressure |

| Target Compound Data | Boiling Point: 162-170°C; Vapor Pressure: ~0.61-0.92 hPa @ 20°C |

| Comparator Or Baseline | PGMEA: Boiling Point 145-146°C; Vapor Pressure ~4.93 hPa @ 20°C | 1,2-Propanediol: Boiling Point 188.2°C |

| Quantified Difference | Boiling point is ~16-25°C higher than PGMEA and ~18-26°C lower than PG. Vapor pressure is >5x lower than PGMEA. |

| Conditions | Atmospheric pressure (760 mmHg) for boiling points; 20°C for vapor pressures. |

This specific volatility profile is crucial for optimizing drying times and film formation in coatings, inks, and adhesives, preventing issues caused by solvents that evaporate too quickly or too slowly.

Superior Water Miscibility Compared to Common Di- and Tri-Acetate Esters

Unlike many common ester hardeners used in industrial applications, 1,2-Propanediol, 1-acetate is totally miscible with water. This provides a significant processability advantage over alternatives like ethylene glycol diacetate (solubility 16.6 g/100g water) and triacetin (glycerol triacetate, solubility 6.7 g/100g water). The presence of the free hydroxyl group on the 1,2-Propanediol, 1-acetate molecule facilitates this complete miscibility, enabling more efficient and uniform distribution in aqueous silicate solutions for foundry compositions.

| Evidence Dimension | Water Solubility at 20°C |

| Target Compound Data | Totally miscible |

| Comparator Or Baseline | Ethylene glycol diacetate: 16.6 g/100g | Triacetin: 6.7 g/100g |

| Quantified Difference | Effectively infinite solubility compared to the limited, finite solubility of di- and tri-acetate comparators. |

| Conditions | Aqueous solution at 20°C, as described in patent for foundry binder hardeners. |

For aqueous-based formulations, complete miscibility eliminates the need for co-solvents, reduces mixing time, and ensures uniform performance, which is critical for applications like silicate hardening in foundry cores.

Unique Odor Profile for Flavor and Fragrance Applications

1,2-Propanediol, 1-acetate is valued in the flavor industry for its distinct sensory profile, described as fruity, sweet, and buttery. This contrasts sharply with its parent compound, 1,2-Propanediol, which is described as having a faintly sweet taste but is primarily used as a solvent or humectant rather than for a specific flavor contribution. It also differs from the diacetate form, 1,2-Propanediol diacetate, which is practically odorless. The specific combination of the acetate group and the propanediol backbone in the monoester form is responsible for this procurement-critical odor characteristic.

| Evidence Dimension | Odor Profile |

| Target Compound Data | Fruity, sweet, buttery, creamy, ethereal notes |

| Comparator Or Baseline | 1,2-Propanediol: Faintly sweet, primarily a vehicle | 1,2-Propanediol diacetate: Practically odorless to slight, ether-like |

| Quantified Difference | Qualitative difference: Possesses a distinct and desirable flavor/fragrance character absent in the parent diol and the di-ester. |

| Conditions | Sensory evaluation for flavor and fragrance applications. |

In flavor and fragrance creation, the specific odor profile is the primary driver for procurement; substitutes lacking this exact profile are non-viable.

Flavor & Fragrance Formulations Requiring Specific Fruity Notes

The compound is a preferred choice in creating flavor and fragrance compositions where a specific fruity, sweet, and buttery character is required. Its defined odor profile makes it a non-interchangeable component for achieving particular sensory targets that cannot be met with the odorless 1,2-propanediol diacetate or the simple solvent notes of propylene glycol.

Aqueous-Based Industrial Binders and Hardeners

As a hardener for silicate-based foundry compositions, its complete water miscibility offers superior performance over esters with limited water solubility like triacetin. This property ensures rapid and uniform dispersion in aqueous systems, leading to a faster and more consistent build-up of compressive strength in manufactured cores.

Specialty Coatings and Inks with Controlled Evaporation Rates

This compound serves as a coalescing agent or solvent in formulations where the evaporation rate must be slower than that of PGMEA but faster than propylene glycol. Its intermediate volatility profile helps to ensure proper film formation and leveling without blistering or trapping residual solvent.

Reactive Intermediate for Synthesis of Functionalized Propylene Glycol Derivatives

The presence of a single, reactive secondary hydroxyl group makes it a valuable precursor for synthesizing more complex molecules. The acetate group can act as a protecting group or simply a modifier, allowing for selective chemistry on the free hydroxyl, a capability not offered by the fully substituted 1,2-propanediol diacetate or the difunctional propylene glycol.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

627-69-0

General Manufacturing Information

Dates

Explore Compound Types